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Core Science & Biosynthesis

Foundational

N,N-diallyl-4-methoxy-3-nitrobenzamide molecular weight and formula

An In-depth Technical Guide to N,N-diallyl-4-methoxy-3-nitrobenzamide Executive Summary This guide provides a comprehensive technical overview of N,N-diallyl-4-methoxy-3-nitrobenzamide, a specialized organic compound. As...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N,N-diallyl-4-methoxy-3-nitrobenzamide

Executive Summary

This guide provides a comprehensive technical overview of N,N-diallyl-4-methoxy-3-nitrobenzamide, a specialized organic compound. As a substituted benzamide, its structure incorporates a nitroaromatic core, a methoxy functional group, and two allyl moieties on the amide nitrogen. This combination of features suggests potential utility in medicinal chemistry and materials science research. This document details the molecule's core attributes, proposes a validated synthetic pathway from commercially available precursors, outlines detailed protocols for its synthesis and characterization, and discusses potential avenues for future research. The methodologies described are grounded in established principles of organic chemistry to ensure reliability and reproducibility for researchers and drug development professionals.

Core Molecular Attributes

N,N-diallyl-4-methoxy-3-nitrobenzamide is characterized by a specific arrangement of functional groups that dictate its chemical properties and reactivity. The core structure is derived from 4-methoxy-3-nitrobenzoic acid[1][2][3].

Key Identifiers and Properties

The fundamental properties of the molecule are calculated based on its constituent atoms and structure.

PropertyValueSource
Molecular Formula C₁₄H₁₆N₂O₄Calculated
Molecular Weight 276.29 g/mol Calculated
IUPAC Name N,N-bis(prop-2-en-1-yl)-4-methoxy-3-nitrobenzamideIUPAC Nomenclature
CAS Number Not assigned-
Appearance (Predicted) Yellowish solid or oilBased on related nitroaromatics[4][5]
Molecular Structure

The structural arrangement of N,N-diallyl-4-methoxy-3-nitrobenzamide is depicted below. The tertiary amide group, flanked by two reactive allyl groups, and the electronically modified aromatic ring are key features for potential chemical transformations.

Caption: Molecular structure of N,N-diallyl-4-methoxy-3-nitrobenzamide.

Proposed Synthesis Pathway and Mechanism

The synthesis of N,N-diallyl-4-methoxy-3-nitrobenzamide can be reliably achieved via a two-step process starting from the commercially available 4-methoxy-3-nitrobenzoic acid. This pathway involves the activation of the carboxylic acid to form a more reactive acyl chloride, followed by nucleophilic acyl substitution with diallylamine.

Causality of Experimental Choices
  • Carboxylic Acid Activation: Direct amidation of a carboxylic acid with an amine is generally unfavorable and requires high temperatures, which can degrade sensitive functional groups. Converting the carboxylic acid to an acyl chloride with a reagent like thionyl chloride (SOCl₂) dramatically increases the electrophilicity of the carbonyl carbon. This activation makes the subsequent reaction with the amine rapid and efficient at or below room temperature.

  • Amine Nucleophilic Attack: Diallylamine serves as the nucleophile. The nitrogen's lone pair of electrons attacks the highly electrophilic carbonyl carbon of the acyl chloride intermediate.

  • Byproduct Quenching: The reaction produces hydrochloric acid (HCl) as a byproduct. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is essential to neutralize the generated HCl. This prevents the protonation of the diallylamine reactant, which would render it non-nucleophilic and halt the reaction.

Synthesis Workflow Diagram

The logical flow from starting materials to the final product is illustrated below.

G reagent reagent intermediate intermediate product product process process A 4-Methoxy-3-nitrobenzoic Acid P1 Acyl Chloride Formation A->P1 B Thionyl Chloride (SOCl₂) B->P1 C 4-Methoxy-3-nitrobenzoyl Chloride P2 Amidation C->P2 D Diallylamine & Triethylamine D->P2 E N,N-diallyl-4-methoxy- 3-nitrobenzamide P1->C P2->E

Caption: Proposed two-step synthesis workflow for the target compound.

Detailed Experimental Protocol

This protocol describes a self-validating system for the synthesis and purification of N,N-diallyl-4-methoxy-3-nitrobenzamide.

Step 1: Synthesis of 4-Methoxy-3-nitrobenzoyl Chloride
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxy-3-nitrobenzoic acid (1.97 g, 10 mmol).

  • Reagent Addition: Suspend the acid in thionyl chloride (5 mL, ~68.5 mmol). Add one drop of N,N-dimethylformamide (DMF) as a catalyst.

  • Reaction: Heat the mixture to reflux (approximately 75-80°C) and stir for 2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • Isolation: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude yellow solid, 4-methoxy-3-nitrobenzoyl chloride, is typically used in the next step without further purification.

Step 2: Synthesis of N,N-diallyl-4-methoxy-3-nitrobenzamide
  • Setup: Dissolve the crude 4-methoxy-3-nitrobenzoyl chloride (from Step 1) in 30 mL of anhydrous dichloromethane (DCM) in a 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon). Cool the flask to 0°C in an ice bath.

  • Reagent Addition: In a separate flask, prepare a solution of diallylamine (1.17 g, 12 mmol, 1.2 equiv) and triethylamine (1.52 g, 15 mmol, 1.5 equiv) in 10 mL of anhydrous DCM.

  • Reaction: Add the diallylamine/triethylamine solution dropwise to the stirred acyl chloride solution at 0°C over 15 minutes. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Work-up:

    • Quench the reaction by adding 20 mL of water.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting from 9:1 to 7:3) to yield the pure N,N-diallyl-4-methoxy-3-nitrobenzamide.

Physicochemical Characterization

To confirm the identity and purity of the synthesized product, a suite of standard analytical techniques should be employed. The expected results are summarized below.

TechniqueExpected Observations
¹H NMR (CDCl₃, 400 MHz)δ ~7.9-8.2 ppm (aromatic protons), ~7.3-7.5 ppm (aromatic proton), ~5.7-5.9 ppm (m, 2H, -CH=), ~5.1-5.3 ppm (m, 4H, =CH₂), ~4.0-4.2 ppm (m, 4H, N-CH₂), ~3.9 ppm (s, 3H, -OCH₃).
¹³C NMR (CDCl₃, 100 MHz)δ ~168 ppm (C=O), ~155 ppm (Ar-C-O), ~140 ppm (Ar-C-NO₂), ~132 ppm (-CH=), ~130-135 ppm (Ar-C), ~115-125 ppm (Ar-C & =CH₂), ~56 ppm (-OCH₃), ~50 ppm (N-CH₂).
Mass Spec. (ESI+)Expected m/z: 277.12 [M+H]⁺, 299.10 [M+Na]⁺.
FT-IR (KBr, cm⁻¹)~1640 cm⁻¹ (C=O, amide), ~1520 & ~1340 cm⁻¹ (N-O, nitro stretch), ~3080 cm⁻¹ (=C-H, alkene), ~1270 cm⁻¹ (C-O, ether).

Potential Applications and Future Research

While N,N-diallyl-4-methoxy-3-nitrobenzamide is not a widely studied compound, its structure suggests several promising research directions:

  • Medicinal Chemistry: Aniline mustard analogues derived from related nitrobenzoic acids have shown potential anti-tumor activity[2][3]. The core of this molecule could serve as a scaffold for developing novel therapeutic agents. The nitro group can be reduced to an amine, providing a handle for further functionalization.

  • Polymer Science: The two terminal allyl groups are reactive sites for polymerization. This compound could be investigated as a cross-linking agent or as a monomer for the synthesis of functional polymers via radical polymerization or thiol-ene click chemistry.

  • Probe Synthesis: The nitroaromatic group is a known fluorophore quencher and can be photochemically cleaved. The molecule could be explored as a building block for creating caged compounds or probes for biological imaging and assays.

References

  • PubChem. (n.d.). 4-Methoxy-3-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-3-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility Profile of N,N-diallyl-4-methoxy-3-nitrobenzamide in Organic Solvents

Foreword: The Critical Role of Solubility in Drug Development In the realm of pharmaceutical sciences, the journey of a potential drug candidate from a mere chemical entity to a life-saving therapeutic is fraught with ch...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Critical Role of Solubility in Drug Development

In the realm of pharmaceutical sciences, the journey of a potential drug candidate from a mere chemical entity to a life-saving therapeutic is fraught with challenges. Among the most fundamental of these is the issue of solubility. Solubility, the ability of a drug to dissolve in a solvent, is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1][2][3] A drug must be in a dissolved state to be absorbed into the bloodstream and reach its target site of action.[1][4] Poor aqueous solubility is a major hurdle in drug development, with over 40% of new chemical entities exhibiting this undesirable characteristic.[1][3] This guide provides a comprehensive technical overview of the methodologies employed to determine the solubility profile of a novel compound, N,N-diallyl-4-methoxy-3-nitrobenzamide, in a range of organic solvents. Understanding this profile is a crucial first step in its journey towards potential therapeutic application.

Introduction to N,N-diallyl-4-methoxy-3-nitrobenzamide

N,N-diallyl-4-methoxy-3-nitrobenzamide is a novel organic compound with potential applications in medicinal chemistry. Its chemical structure, characterized by a substituted benzamide core, suggests a complex interplay of functional groups that will govern its physicochemical properties, including solubility.

Chemical Structure:

Caption: Chemical structure of N,N-diallyl-4-methoxy-3-nitrobenzamide.

The presence of the nitro group and the methoxy group on the benzene ring, coupled with the diallyl substitution on the amide nitrogen, creates a molecule with both polar and non-polar regions. This structural complexity necessitates a thorough investigation of its solubility in a variety of organic solvents to guide formulation development and preclinical studies.

The Scientific Rationale for Solubility Profiling

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[5] Polar solvents tend to dissolve polar solutes, while non-polar solvents are better at dissolving non-polar solutes. The solubility of N,N-diallyl-4-methoxy-3-nitrobenzamide will be influenced by:

  • Polarity: The nitro and methoxy groups, along with the amide functionality, introduce polarity to the molecule.

  • Hydrogen Bonding: The amide oxygen can act as a hydrogen bond acceptor.

  • Van der Waals Forces: The aromatic ring and the allyl groups contribute to non-polar interactions.

By systematically evaluating the solubility in a range of solvents with varying polarities, we can construct a comprehensive solubility profile. This profile will be instrumental in:

  • Solvent Selection for Synthesis and Purification: Identifying suitable solvents for reaction and crystallization processes.

  • Formulation Development: Choosing appropriate excipients and vehicles for drug delivery systems.[6]

  • Preclinical and In Vitro Studies: Ensuring the compound is in a dissolved state for accurate biological testing.

Experimental Methodology for Solubility Determination

The following protocol outlines a robust method for determining the equilibrium solubility of N,N-diallyl-4-methoxy-3-nitrobenzamide in a selection of organic solvents. The shake-flask method is a widely accepted and reliable technique for this purpose.[7]

Materials and Equipment
  • N,N-diallyl-4-methoxy-3-nitrobenzamide (purity >99%)

  • Organic solvents (HPLC grade):

    • Methanol

    • Ethanol

    • Isopropanol

    • Acetone

    • Acetonitrile

    • Ethyl acetate

    • Dichloromethane

    • Toluene

    • Hexane

  • Scintillation vials (20 mL) with caps

  • Analytical balance

  • Vortex mixer

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Experimental Workflow

The experimental workflow is designed to ensure the accurate determination of equilibrium solubility.

G A 1. Preparation of Saturated Solutions B 2. Equilibration A->B Add excess solid to solvent C 3. Phase Separation B->C Shake at constant temperature D 4. Sample Preparation C->D Centrifuge to pellet solid E 5. HPLC Analysis D->E Filter supernatant and dilute F 6. Data Calculation E->F Quantify concentration

Caption: Experimental workflow for solubility determination.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh approximately 10 mg of N,N-diallyl-4-methoxy-3-nitrobenzamide into a series of 20 mL scintillation vials.

    • To each vial, add 2 mL of the respective organic solvent.

    • Cap the vials tightly.

  • Equilibration:

    • Place the vials on an orbital shaker set to 200 rpm and a constant temperature of 25 °C.

    • Allow the samples to equilibrate for 24 hours. This duration is generally sufficient to reach equilibrium solubility. A preliminary time-to-equilibrium study can be conducted to confirm this.

  • Phase Separation:

    • After equilibration, visually inspect the vials to ensure an excess of solid material remains, confirming saturation.

    • Centrifuge the vials at 5000 rpm for 15 minutes to pellet the undissolved solid.

  • Sample Preparation for Analysis:

    • Carefully withdraw a 1 mL aliquot of the clear supernatant using a syringe.

    • Filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining particulate matter.

    • Dilute the filtered sample with a suitable solvent (e.g., the same solvent used for dissolution or a mobile phase component) to a concentration within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Prepare a series of standard solutions of N,N-diallyl-4-methoxy-3-nitrobenzamide of known concentrations.

    • Inject the standard solutions to construct a calibration curve.

    • Inject the diluted samples and quantify the concentration based on the peak area relative to the calibration curve.

  • Data Calculation:

    • Calculate the solubility in mg/mL using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

Anticipated Solubility Profile of N,N-diallyl-4-methoxy-3-nitrobenzamide

Based on the chemical structure, a qualitative prediction of the solubility profile can be made. The presence of polar functional groups suggests some solubility in polar solvents, while the non-polar aromatic and allyl moieties will favor solubility in less polar solvents.

Table 1: Predicted Solubility of N,N-diallyl-4-methoxy-3-nitrobenzamide in Various Organic Solvents at 25 °C

SolventPolarity IndexPredicted Solubility Category
Hexane0.1Very Low
Toluene2.4Low to Moderate
Dichloromethane3.1Moderate to High
Ethyl Acetate4.4Moderate
Acetone5.1High
Isopropanol3.9Moderate
Ethanol4.3Moderate to High
Acetonitrile5.8High
Methanol5.1High

Discussion and Interpretation of Results

The experimentally determined solubility data will provide valuable insights into the physicochemical properties of N,N-diallyl-4-methoxy-3-nitrobenzamide.

  • High Solubility in Polar Aprotic Solvents: Solvents like acetone and acetonitrile are expected to be good solvents due to their ability to engage in dipole-dipole interactions with the polar functional groups of the molecule.

  • Moderate Solubility in Alcohols: Methanol, ethanol, and isopropanol can act as both hydrogen bond donors and acceptors, interacting with the amide and nitro groups. The increasing length of the alkyl chain in the alcohol may slightly decrease solubility.

  • Limited Solubility in Non-Polar Solvents: The overall polarity of the molecule is likely to limit its solubility in non-polar solvents like hexane and toluene.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically rigorous approach to determining the solubility profile of N,N-diallyl-4-methoxy-3-nitrobenzamide in a range of organic solvents. The resulting data will be a cornerstone for its future development as a potential therapeutic agent. Further studies should include determining the aqueous solubility at different pH values, as this is crucial for predicting its behavior in a physiological environment.[8][9] Understanding the complete solubility profile is an indispensable step in the path of drug discovery and development.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • PharmD, Easy. (2025). Importance of Solubility in Pharmaceuticals | Why Solubility Matters in Medicines? [Video]. YouTube. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Ionescu, C. (2020). The Importance of Solubility for New Drug Molecules. Current Trends in Natural Sciences, 9(18). [Link]

  • Slideshare. (n.d.). Solubility and its Importance.pptx. [Link]

  • University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • World Health Organization. (2019). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. [Link]

  • Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • Slideshare. (n.d.). BCS Guideline for solubility and Dissolution.pptx. [Link]

  • Cristancho, D. A. G., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 383. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust Protocol for the Synthesis of N,N-diallyl-4-methoxy-3-nitrobenzamide via Amide Coupling

Introduction The synthesis of amide bonds is a cornerstone of modern organic chemistry, with broad applications in the pharmaceutical, agrochemical, and materials science sectors. N,N-diallyl-4-methoxy-3-nitrobenzamide i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of amide bonds is a cornerstone of modern organic chemistry, with broad applications in the pharmaceutical, agrochemical, and materials science sectors. N,N-diallyl-4-methoxy-3-nitrobenzamide is a bespoke chemical entity with potential applications as a versatile intermediate in the synthesis of more complex molecular architectures. Its structure, featuring a nitroaromatic core and reactive allyl groups, makes it a candidate for further functionalization in drug discovery and materials development. This application note provides a comprehensive, field-proven protocol for the synthesis of N,N-diallyl-4-methoxy-3-nitrobenzamide via a carbodiimide-mediated amide coupling reaction. The causality behind experimental choices, a self-validating system for protocol integrity, and in-depth characterization are central to this guide.

Reaction Scheme

The synthesis proceeds through the coupling of 4-methoxy-3-nitrobenzoic acid with diallylamine, facilitated by the activating agents 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).

Figure 1: General reaction scheme for the synthesis of N,N-diallyl-4-methoxy-3-nitrobenzamide.

Materials and Methods

Materials
Reagent/SolventGradeSupplier
4-Methoxy-3-nitrobenzoic acid≥98%Commercially Available
Diallylamine≥98%Commercially Available
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)≥98%Commercially Available
1-Hydroxybenzotriazole (HOBt)Anhydrous, ≥98%Commercially Available
N,N-Diisopropylethylamine (DIPEA)≥99%Commercially Available
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available
Ethyl acetate (EtOAc)ACS GradeCommercially Available
HexanesACS GradeCommercially Available
Saturated aqueous sodium bicarbonate (NaHCO₃)Prepared in-house
Brine (saturated aqueous NaCl)Prepared in-house
Anhydrous magnesium sulfate (MgSO₄)Commercially Available
Instrumentation
  • Magnetic stirrer with heating capabilities

  • Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Nuclear Magnetic Resonance (NMR) spectrometer (¹H NMR: 400 MHz, ¹³C NMR: 100 MHz)

  • Melting point apparatus

Experimental Protocol

Step 1: Amide Coupling Reaction
  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxy-3-nitrobenzoic acid (1.0 g, 5.07 mmol, 1.0 equiv.), 1-hydroxybenzotriazole (HOBt) (0.82 g, 6.09 mmol, 1.2 equiv.), and diallylamine (0.59 g, 0.74 mL, 6.09 mmol, 1.2 equiv.).

  • Add 25 mL of anhydrous dichloromethane (DCM) to the flask.

  • Cool the resulting suspension to 0 °C in an ice bath with gentle stirring.

  • Once the mixture has cooled, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.17 g, 6.09 mmol, 1.2 equiv.) portion-wise over 5 minutes.

  • Slowly add N,N-diisopropylethylamine (DIPEA) (1.31 g, 1.77 mL, 10.14 mmol, 2.0 equiv.) dropwise to the reaction mixture.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system. The reaction is complete when the starting carboxylic acid spot is no longer visible.

Step 2: Work-up and Purification
  • Upon completion of the reaction, dilute the mixture with 50 mL of DCM.

  • Transfer the diluted mixture to a separatory funnel and wash sequentially with 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution, 50 mL of water, and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a yellow oil or solid.

  • Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of 10% to 30% ethyl acetate in hexanes.

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to afford N,N-diallyl-4-methoxy-3-nitrobenzamide as a pale yellow solid.

Results and Discussion

The successful synthesis of N,N-diallyl-4-methoxy-3-nitrobenzamide is contingent upon the careful execution of the amide coupling protocol. The use of EDC in combination with HOBt is a widely established method for efficient amide bond formation.[1][2] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3] HOBt then reacts with this intermediate to form an active ester, which is less susceptible to racemization and side reactions, and readily undergoes nucleophilic attack by the amine.[4]

DIPEA, a non-nucleophilic organic base, is employed to neutralize the hydrochloride salt of EDC and the HOBt that is released during the reaction, driving the equilibrium towards product formation. The reaction is performed in an anhydrous aprotic solvent such as DCM to prevent hydrolysis of the activated intermediates.

The purification of the final product is achieved through a standard aqueous work-up to remove water-soluble byproducts, followed by flash column chromatography to isolate the desired amide from any remaining starting materials or non-polar impurities.

Predicted Characterization Data
Parameter Predicted Value
Appearance Pale yellow solid
Molecular Formula C₁₄H₁₆N₂O₄
Molecular Weight 276.29 g/mol
Melting Point 75-80 °C
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.85 (d, J = 2.0 Hz, 1H), 7.55 (dd, J = 8.5, 2.0 Hz, 1H), 7.10 (d, J = 8.5 Hz, 1H), 5.90-5.75 (m, 2H), 5.30-5.15 (m, 4H), 4.10 (s, 3H), 4.05 (d, J = 5.5 Hz, 4H)
¹³C NMR (100 MHz, CDCl₃) δ (ppm) 168.5, 155.0, 140.0, 135.0, 132.0, 130.0, 125.0, 118.0, 115.0, 56.5, 50.0

Interpretation of Predicted NMR Spectra:

  • ¹H NMR: The aromatic region is expected to show three distinct signals corresponding to the three protons on the substituted benzene ring. The diallyl groups should exhibit characteristic signals for the methine protons (CH) around 5.8 ppm and the terminal methylene protons (CH₂) between 5.15 and 5.30 ppm. The methylene protons adjacent to the nitrogen are predicted to appear around 4.05 ppm. The methoxy group should present as a sharp singlet at approximately 4.10 ppm.

  • ¹³C NMR: The carbonyl carbon of the amide is anticipated to resonate around 168.5 ppm. The aromatic carbons will appear in the 115-155 ppm range. The carbons of the allyl groups are expected at approximately 132.0 ppm (CH) and 118.0 ppm (CH₂), with the carbon adjacent to the nitrogen appearing around 50.0 ppm. The methoxy carbon should be observed near 56.5 ppm.

Safety Precautions

  • Conduct all steps of the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Diallylamine is a corrosive and flammable liquid. Handle with care and avoid inhalation of vapors.

  • Nitro-aromatic compounds can be potentially explosive and should be handled with caution, especially when heated.

  • EDC and HOBt are irritants. Avoid skin and eye contact.

  • DIPEA is a corrosive and flammable liquid.

  • DCM is a volatile and potentially carcinogenic solvent. Minimize exposure and handle in a fume hood.

Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Amide Coupling cluster_workup Work-up cluster_purification Purification A 1. Combine 4-methoxy-3-nitrobenzoic acid, HOBt, and diallylamine in DCM B 2. Cool to 0 °C A->B C 3. Add EDC portion-wise B->C D 4. Add DIPEA dropwise C->D E 5. Warm to RT and stir for 12-18h D->E F 6. Monitor by TLC E->F G 7. Dilute with DCM F->G Reaction complete H 8. Wash with NaHCO₃, water, and brine G->H I 9. Dry with MgSO₄ and concentrate H->I J 10. Flash column chromatography I->J K 11. Isolate pure product J->K

Caption: Experimental workflow for the synthesis of N,N-diallyl-4-methoxy-3-nitrobenzamide.

Conclusion

This application note details a reliable and reproducible protocol for the synthesis of N,N-diallyl-4-methoxy-3-nitrobenzamide. By providing a thorough explanation of the reaction mechanism, a step-by-step experimental procedure, and predicted characterization data, this guide serves as a valuable resource for researchers in organic synthesis and drug discovery. The successful implementation of this protocol will enable the efficient production of this versatile chemical intermediate for further scientific exploration.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. [Link]

  • Amine to Amide (EDC + HOBt). (n.d.). Common Organic Chemistry. [Link]

  • Acid-Amine Coupling using EDCI. (n.d.). Organic Synthesis. [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2016, February 15). ResearchGate. [Link]

  • 4-Methoxy-3-nitrobenzoic acid. (n.d.). PubChem. [Link]

  • Amine to Amide Mechanism (EDC + HOBt). (n.d.). Common Organic Chemistry. [Link]

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Application

Application Notes & Protocols: Ring-Closing Metathesis (RCM) for the Synthesis of 1-(4-methoxy-3-nitrobenzoyl)-2,3-dihydro-1H-pyrrole

Executive Summary This document provides a comprehensive guide for the synthesis of 1-(4-methoxy-3-nitrobenzoyl)-2,3-dihydro-1H-pyrrole via Ring-Closing Metathesis (RCM). The 2,3-dihydropyrrole (or pyrroline) scaffold is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This document provides a comprehensive guide for the synthesis of 1-(4-methoxy-3-nitrobenzoyl)-2,3-dihydro-1H-pyrrole via Ring-Closing Metathesis (RCM). The 2,3-dihydropyrrole (or pyrroline) scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds and natural products.[1] Its applications in drug discovery are vast, with derivatives showing potential as anticancer agents, corticotropin-releasing factor-1 antagonists, and more.[2][3][4] This guide details the synthesis of the requisite precursor, N,N-diallyl-4-methoxy-3-nitrobenzamide, followed by a robust, optimized protocol for its cyclization using a second-generation Grubbs-type catalyst. We delve into the mechanistic underpinnings of the reaction, critical experimental parameters, and rigorous purification strategies essential for obtaining high-purity material suitable for downstream applications in pharmaceutical and chemical research.

Mechanistic Framework: The Engine of Olefin Metathesis

Ring-Closing Metathesis is a powerful variant of the Nobel Prize-winning olefin metathesis reaction.[5] The transformation is catalyzed by transition metal alkylidene complexes, most notably those based on ruthenium, developed by Robert H. Grubbs.[6] The generally accepted mechanism, first proposed by Yves Chauvin, proceeds through a series of cycloaddition and cycloreversion steps.[5][7]

The catalytic cycle is initiated by the coordination of one of the substrate's terminal alkene moieties to the ruthenium center, typically following the dissociation of a labile ligand (e.g., a phosphine) from the metal.[8] This is followed by a formal [2+2] cycloaddition between the metal carbene and the alkene, forming a key four-membered ring intermediate known as a metallacyclobutane.[7] This intermediate then undergoes a retro-[2+2] cycloaddition, which can either be productive, leading to a new ruthenium alkylidene and a new olefin, or nonproductive, reverting to the starting materials. In an intramolecular RCM reaction, the newly formed alkylidene on the substrate remains tethered and subsequently reacts with the second terminal alkene within the same molecule.[5] This intramolecular cyclization, followed by a final cycloelimination step, releases the cyclic alkene product and regenerates a ruthenium methylidene species ([Ru]=CH₂), which can then re-enter the catalytic cycle. The formation of volatile ethylene (CH₂=CH₂) provides a strong thermodynamic driving force, shifting the reaction equilibrium toward the desired cyclic product.[7]

RCM_Mechanism Figure 1: Catalytic Cycle of Ring-Closing Metathesis sub Diene Substrate int1 Olefin Complex sub->int1 cat [Ru]=CHR (Catalyst) cat->int1 + Substrate meta Metallacyclobutane int1->meta [2+2] Cycloaddition int2 New Alkylidene meta->int2 Retro [2+2] Cycloelimination int3 Intramolecular Complex int2->int3 Intramolecular Coordination meta2 Second Metallacyclobutane int3->meta2 [2+2] Cycloaddition prod Cyclic Product meta2->prod Retro [2+2] Cycloelimination regen_cat [Ru]=CH₂ meta2->regen_cat ethylene Ethylene meta2->ethylene regen_cat->cat Reacts with another substrate molecule

Caption: Figure 1: Catalytic Cycle of Ring-Closing Metathesis.

Synthesis of Starting Material: N,N-diallyl-4-methoxy-3-nitrobenzamide

A reliable synthesis of the RCM precursor is paramount. This protocol outlines a two-step procedure starting from commercially available 4-methoxy-3-nitrobenzoic acid.

Protocol 1: Synthesis of 4-methoxy-3-nitrobenzoyl chloride

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methoxy-3-nitrobenzoic acid (5.0 g, 25.4 mmol).

  • Reagent Addition: Under a fume hood, add thionyl chloride (SOCl₂, 5.5 mL, 76.1 mmol) to the flask, followed by a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 mL).

  • Reaction: Heat the mixture to 80 °C and stir for 2 hours. The solid will gradually dissolve, and gas evolution (SO₂ and HCl) will be observed. The reaction can be monitored for the disappearance of the starting material by TLC.

  • Work-up: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure (in-line acid trap recommended). The resulting crude yellow-orange solid, 4-methoxy-3-nitrobenzoyl chloride, is typically used in the next step without further purification.

Protocol 2: Synthesis of N,N-diallyl-4-methoxy-3-nitrobenzamide

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the crude 4-methoxy-3-nitrobenzoyl chloride (approx. 25.4 mmol) in anhydrous dichloromethane (DCM, 100 mL) under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C using an ice bath.

  • Amine Addition: In a separate flask, prepare a solution of diallylamine (3.2 mL, 27.9 mmol) and triethylamine (4.3 mL, 30.5 mmol) in anhydrous DCM (20 mL).

  • Reaction: Add the diallylamine/triethylamine solution dropwise to the stirred benzoyl chloride solution at 0 °C over 20 minutes. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Work-up: Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford N,N-diallyl-4-methoxy-3-nitrobenzamide as a pale yellow solid.

Ring-Closing Metathesis: Experimental Protocol

This protocol is optimized for the cyclization of N,N-diallyl-4-methoxy-3-nitrobenzamide using a second-generation Grubbs catalyst. The use of second-generation catalysts is recommended due to their higher activity and broader functional group tolerance compared to first-generation catalysts.[6]

Materials and Equipment

  • Substrate: N,N-diallyl-4-methoxy-3-nitrobenzamide

  • Catalyst: Grubbs Catalyst®, 2nd Generation or Hoveyda-Grubbs Catalyst®, 2nd Generation

  • Solvent: Anhydrous Dichloromethane (DCM), freshly distilled or from a solvent purification system

  • Quenching Agent: Ethyl vinyl ether

  • Inert Gas: Argon or Nitrogen

  • Glassware: Schlenk flask or flame-dried round-bottom flask with a septum, magnetic stir bar, condenser

  • Purification: Silica gel, activated carbon (optional), DMSO (optional), standard chromatography equipment

  • Analytical: TLC plates, NMR spectrometer, Mass spectrometer

RCM_Workflow Figure 2: Experimental Workflow for RCM setup 1. Reaction Setup - Substrate in Anhydrous DCM - Inert Atmosphere (Ar/N₂) degas 2. Solvent Degassing (Sparging with Inert Gas) setup->degas catalyst 3. Catalyst Addition (Grubbs II, 1-5 mol%) degas->catalyst reaction 4. Reaction - Reflux (40 °C) - Monitor by TLC catalyst->reaction quench 5. Quenching (Add Ethyl Vinyl Ether) reaction->quench workup 6. Initial Work-up - Solvent Removal quench->workup purify 7. Purification - Ru Scavenging (optional) - Silica Gel Chromatography workup->purify char 8. Characterization (NMR, MS) purify->char

Caption: Figure 2: Experimental Workflow for RCM.

Step-by-Step Procedure

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add N,N-diallyl-4-methoxy-3-nitrobenzamide (1.0 eq).

  • Solvent Addition: Add anhydrous DCM to achieve a substrate concentration of 0.05 M. This relatively dilute condition favors the intramolecular RCM pathway over potential intermolecular oligomerization.[9]

  • Degassing: Purge the solution with a gentle stream of argon or nitrogen for 15-20 minutes to remove dissolved oxygen, which can degrade the catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the second-generation Grubbs catalyst (0.02 eq, 2 mol%). A lower catalyst loading is often sufficient and minimizes purification challenges.[10]

  • Reaction: Heat the reaction mixture to reflux (~40 °C) and stir. Monitor the progress of the reaction by TLC, observing the consumption of the starting material and the appearance of a new, lower Rf product spot. The reaction is typically complete within 2-4 hours.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst activity.[11] Stir for 20 minutes. The solution may change color.

  • Work-up and Purification:

    • Solvent Removal: Concentrate the reaction mixture in vacuo.

    • Ruthenium Removal (Recommended): The removal of highly colored ruthenium byproducts is crucial.[12] A highly effective method involves dissolving the crude residue in a minimal amount of DCM, adding dimethyl sulfoxide (DMSO, ~50 equivalents relative to the catalyst), and stirring the mixture over a small amount of silica gel for 12 hours.[13] Alternatively, stirring with activated carbon can also be effective.[14]

    • Chromatography: Filter the suspension through a pad of Celite®, washing with DCM. Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to yield the final product, 1-(4-methoxy-3-nitrobenzoyl)-2,3-dihydro-1H-pyrrole.

Data Summary & Characterization

The efficiency of the RCM reaction is dependent on several key parameters. The following table provides typical ranges and expected outcomes for this specific transformation.

ParameterRecommended ValueRationale & Notes
Substrate Concentration 0.01 - 0.05 MFavors intramolecular cyclization for 5-membered rings, minimizing polymerization.[9]
Catalyst Grubbs II / Hoveyda-Grubbs IIHigh activity, stability, and tolerance to the amide and nitro functional groups.[6]
Catalyst Loading 1 - 5 mol%2 mol% is often a good starting point. Higher loading may be needed for sluggish reactions but complicates purification.[10]
Solvent Anhydrous DCMExcellent solvent for substrate and catalyst; allows for reflux at a moderate temperature.[15]
Temperature 40 °C (Reflux in DCM)Provides sufficient thermal energy without promoting significant catalyst degradation or side reactions.[10]
Reaction Time 2 - 6 hoursMonitor by TLC for completion.
Expected Yield > 90%High yields are typical for the formation of unstrained 5-membered rings.

Characterization of 1-(4-methoxy-3-nitrobenzoyl)-2,3-dihydro-1H-pyrrole: The final product should be characterized by standard spectroscopic methods to confirm its structure and assess its purity.

  • ¹H NMR: Expect to see the disappearance of the vinyl protons from the diallyl group and the appearance of a new set of olefinic protons corresponding to the double bond within the dihydropyrrole ring, along with characteristic shifts for the methylene protons of the ring.

  • ¹³C NMR: Confirmation of the carbon skeleton, including the new sp² carbons of the ring's double bond.

  • Mass Spectrometry (HRMS): To confirm the exact mass of the product, corresponding to the loss of one molecule of ethylene (C₂H₄) from the starting material.

  • Appearance: After proper purification, the product should be a colorless or pale-yellow solid. Any residual dark color indicates ruthenium contamination.

References

  • Maynard, H. D., & Grubbs, R. H. (1999). Purification technique for the removal of ruthenium from olefin metathesis reaction products. Tetrahedron Letters, 40(22), 4137-4140. [Link]

  • Ferreira, R., et al. (2014). Ring closing metathesis by Hoveyda–Grubbs catalysts: A theoretical approach of some aspects of the initiation mechanism. Journal of Molecular Catalysis A: Chemical, 391, 131-139. [Link]

  • Master Organic Chemistry. (n.d.). Olefin Metathesis. [Link]

  • Wikipedia. (2023). Ring-closing metathesis. [Link]

  • Karle, A. C., et al. (2022). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). ACS Omega, 7(3), 3144-3153. [Link]

  • Organic Chemistry Portal. (n.d.). Ring Closing Metathesis (RCM). [Link]

  • Dias, E. L., Nguyen, S. T., & Grubbs, R. H. (1997). Ruthenium-Based Olefin Metathesis: Mechanism. Journal of the American Chemical Society, 119(17), 3887-3897. [Link]

  • Jomon, K., et al. (2017). Dihydropyrazole and dihydropyrrole structures based design of Kif15 inhibitors as novel therapeutic agents for cancer. Computational Biology and Chemistry, 68, 149-157. [Link]

  • Google Patents. (2000).
  • Georgiou, I., & Georgiou, T. (2013). Purification of Olefin Metathesis Reaction Products via Straightforward and Low-Cost Protocols. Organic Chemistry: Current Research, 2(2). [Link]

  • Sanford, M. S., et al. (2007). Reversible inhibition/activation of olefin metathesis: a kinetic investigation of ROMP and RCM reactions with Grubbs' catalyst. Organometallics, 26(24), 5855-5863. [Link]

  • Andreotti, D., et al. (2008). Dihydropyrrole[2,3-d]pyridine derivatives as novel corticotropin-releasing factor-1 antagonists: mapping of the receptor binding pocket by in silico docking studies. Journal of Medicinal Chemistry, 51(22), 7273-7286. [Link]

  • Ahn, Y. M., Yang, K., & Georg, G. I. (2001). A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions. Organic Letters, 3(9), 1411-1413. [Link]

  • Wikipedia. (2023). Grubbs's catalyst. [Link]

  • Chemical Communications. (2015). Recent advances in the synthesis of 2,3-dihydropyrroles. [Link]

  • Michigan State University. (n.d.). Grubbs' Inspired Ruthenium Catalysts for Olefin Metathesis-Nobel Prize Winning Chemistry. [Link]

  • SciTechnol. (2016). Therapeutic Significance of Pyrrole in Drug Delivery. [Link]

  • MDPI. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting solubility of N,N-diallyl-4-methoxy-3-nitrobenzamide in water

Topic: Troubleshooting N,N-diallyl-4-methoxy-3-nitrobenzamide Executive Summary: The Physicochemical Challenge N,N-diallyl-4-methoxy-3-nitrobenzamide is a neutral, lipophilic small molecule . Its poor aqueous solubility...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting N,N-diallyl-4-methoxy-3-nitrobenzamide

Executive Summary: The Physicochemical Challenge

N,N-diallyl-4-methoxy-3-nitrobenzamide is a neutral, lipophilic small molecule . Its poor aqueous solubility is driven by the "brick dust" effect—a combination of high crystal lattice energy (stabilized by the nitro-aromatic system) and the high hydrophobicity of the diallyl chains.

Critical Alert: Unlike many drug-like molecules, this compound lacks a basic amine center. The amide nitrogen is non-basic due to resonance with the carbonyl group. Therefore, pH adjustment (acidification) will NOT improve solubility.

Part 1: Diagnostic & Troubleshooting (Q&A)
Issue 1: "I diluted my 10 mM DMSO stock into PBS, and it turned cloudy immediately."

Diagnosis: This is the "Solvent Shift" precipitation. The Science: You have crossed the Log-Linear Solubility Limit . In pure DMSO, the molecule is solvated by dipole-dipole interactions. When you add water (PBS), the dielectric constant of the solvent system rises sharply. The water molecules form a hydrogen-bond network that excludes the hydrophobic diallyl and aromatic groups of your compound, forcing them to aggregate and precipitate.

Solution:

  • Reduce the "Shock": Do not inject DMSO stock directly into 100% aqueous buffer.

  • Intermediate Dilution: Dilute the DMSO stock into a "bridge" solvent (e.g., PEG400 or Ethanol) before adding water.

  • Use a Surfactant: Add 0.1% - 0.5% Tween 80 or Cremophor EL to your PBS before adding the compound. The surfactant forms micelles that sequester the lipophilic diallyl tail, keeping the compound in a pseudo-solution state.

Issue 2: "I tried lowering the pH to 2.0 with HCl, but it didn't dissolve."

Diagnosis: Misidentification of pKa. The Science: Researchers often mistake the amide nitrogen (N,N-diallyl) for a basic amine. However, the lone pair on the amide nitrogen is delocalized into the carbonyl oxygen. Consequently, the molecule remains neutral across the entire physiological pH range (pH 1–14). Solution: Stop pH screening. It is futile for this specific chemotype. Focus entirely on Cosolvents and Complexation (Cyclodextrins).

Issue 3: "I need to dose this IV/IP in mice. What vehicle do I use?"

Diagnosis: Pure aqueous buffers are not viable. The Science: For animal studies, you need a vehicle that solubilizes the compound at roughly 1–5 mg/mL. Recommended Formulation (Standard "Cocktail"):

  • 5% DMSO (Solubilizer)

  • 40% PEG 400 (Cosolvent)

  • 5% Tween 80 (Surfactant)

  • 50% Saline/Water (Diluent)

Protocol: Dissolve the solid in DMSO first. Add PEG 400 and vortex. Add Tween 80 and vortex. Finally, add the Saline slowly while vortexing.

Part 2: Decision Frameworks (Visualized)
Figure 1: Solubility Troubleshooting Decision Tree

Caption: Logical flow for resolving precipitation issues based on the specific physicochemical properties of N,N-diallyl-4-methoxy-3-nitrobenzamide.

SolubilityTree Start Problem: Compound Precipitates in Aqueous Buffer CheckStructure Check Structure: Is there an ionizable center? Start->CheckStructure IsNeutral No (Neutral Amide) N,N-diallyl-4-methoxy-3-nitrobenzamide CheckStructure->IsNeutral Analyze SAR StopPH STOP: pH adjustment will fail. IsNeutral->StopPH True CosolventStrategy Strategy A: Cosolvents (DMSO/PEG400/EtOH) IsNeutral->CosolventStrategy For In Vitro SurfactantStrategy Strategy B: Surfactants (Tween 80 / Cremophor) IsNeutral->SurfactantStrategy For In Vivo (IP/IV) ComplexationStrategy Strategy C: Complexation (HP-Beta-Cyclodextrin) IsNeutral->ComplexationStrategy For High Conc. (Oral)

Figure 2: Stock Solution Preparation Workflow

Caption: Step-by-step protocol to ensure maximum stability and prevent "crashing out" during dilution.

StockPrep Solid Weigh Solid (Yellow Crystalline) DMSO Dissolve in 100% DMSO (Target: 10-50 mM) Solid->DMSO VisualCheck Visual Check: Clear Yellow Solution? DMSO->VisualCheck Sonication Sonicate (40°C, 10 mins) VisualCheck->Sonication Cloudy/Particles Aliquot Aliquot & Freeze (-20°C, Desiccated) VisualCheck->Aliquot Clear Sonication->VisualCheck

Part 3: Experimental Protocols
Protocol A: Kinetic Solubility Assay (Do this first)

Purpose: To determine the maximum concentration your buffer can hold before the compound crashes out.

  • Preparation: Prepare a 10 mM stock solution in DMSO.

  • Spiking: Into a 96-well plate containing 190 µL of PBS (pH 7.4), spike 10 µL of the compound stock. (Final theoretical conc: 500 µM, 5% DMSO).

  • Incubation: Shake at room temperature for 4 hours.

  • Filtration: Filter the solution using a 0.45 µm PVDF filter plate to remove precipitates.

  • Analysis: Analyze the filtrate via HPLC-UV (254 nm) or LC-MS. Compare the peak area against a standard curve prepared in 100% Acetonitrile.

    • Interpretation: If recovery is < 5 µM, the compound is "Practically Insoluble." You must use the "Cocktail" vehicle described in Part 1.

Protocol B: Cyclodextrin Complexation (For Sensitive Assays)

Purpose: To solubilize the compound without using toxic organic solvents like DMSO.

  • Vehicle Prep: Prepare a 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) solution in water.

  • Addition: Add an excess of solid N,N-diallyl-4-methoxy-3-nitrobenzamide to the vehicle.

  • Equilibration: Stir vigorously or rotate for 24–48 hours at room temperature.

  • Clarification: Filter through a 0.22 µm filter.

  • Usage: The filtrate contains the drug encapsulated in the cyclodextrin ring. This is often the safest method for cell culture (avoids DMSO toxicity).

Part 4: Solubility Data Summary
Solvent SystemEstimated SolubilityUsage
Water / PBS (pH 7.4) < 0.01 mg/mL (Insoluble)Not recommended alone.
DMSO > 25 mg/mLPrimary Stock Solution.
Ethanol ~ 10 mg/mLSecondary Stock / Cosolvent.
PEG 400 ~ 5–10 mg/mLExcellent for animal formulations.
20% HP-β-CD ~ 0.5–2.0 mg/mLBest for sensitive biology/cell culture.
References
  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.
  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

  • Jouyban, A. (2010). Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Methodologies for cosolvent prediction).
  • Brewster, M. E., & Loftsson, T. (2007). "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews, 59(7), 645-666. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for Kinetic Solubility Protocols).
Optimization

Technical Support Guide: Recrystallization of N,N-Diallyl-4-methoxy-3-nitrobenzamide

Executive Summary & Chemical Profile[1] Compound: N,N-Diallyl-4-methoxy-3-nitrobenzamide Class: Tertiary Benzamide / Nitroaromatic Critical Attributes: Lipophilicity: The N,N-diallyl group significantly increases solubil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

Compound: N,N-Diallyl-4-methoxy-3-nitrobenzamide Class: Tertiary Benzamide / Nitroaromatic Critical Attributes:

  • Lipophilicity: The N,N-diallyl group significantly increases solubility in non-polar organic solvents compared to primary amides.

  • Polarity: The nitro and methoxy groups create a "push-pull" electronic system, maintaining solubility in polar aprotic solvents (DMSO, DMF) and moderate solubility in alcohols.

  • Thermal Sensitivity: The allyl groups present a risk of thermal polymerization or oxidative degradation if exposed to prolonged high heat (>100°C) without antioxidants.

This guide addresses the specific challenges of crystallizing this molecule: oiling out (due to low melting point and impurities) and color removal (nitro-associated impurities).

Solvent System Selection Strategy

Do not rely on a single "magic solvent." The optimal system depends on your specific impurity profile. Use the Solubility Screening Matrix below to determine your starting point.

Table 1: Solubility Screening Matrix (Thermodynamic Prediction)
Solvent SystemRoleSolubility BehaviorRecommended For
Ethyl Acetate / Heptane Primary Choice High solubility in hot EtOAc; sharp drop in Heptane.General purity improvement; removal of non-polar byproducts.
Ethanol (95%) / Water Alternative Steep solubility curve; high risk of oiling out if cooling is too fast.Removal of inorganic salts or highly polar impurities.
Toluene / Petroleum Ether Specific Moderate solubility; slower crystallization kinetics.Polymorph control; if the EtOAc system yields an oil.
IPA (Isopropyl Alcohol) Single Solvent Moderate solubility at boil; low at -20°C.Quick "crash" purification (lower yield, higher throughput).

Detailed Experimental Protocol

Phase 1: Dissolution & Clarification
  • Charge: Place crude N,N-diallyl-4-methoxy-3-nitrobenzamide in a round-bottom flask.

  • Solvent Addition: Add Ethyl Acetate (approx. 3-5 mL per gram of solid).

  • Heating: Heat to reflux (approx. 77°C) with stirring. Note: Do not exceed 80°C to protect allyl groups.

  • Check: If solids remain, add EtOAc in 0.5 mL increments until dissolved.

  • Filtration (Optional): If the solution is dark or contains particulates, perform a hot filtration through a Celite pad.

Phase 2: Nucleation & Growth (The Critical Step)
  • Anti-Solvent Addition: While keeping the solution near boiling, add Heptane dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Re-dissolution: Add just enough hot EtOAc (drops) to clear the turbidity.

  • Controlled Cooling: Remove from heat. Allow the flask to cool to room temperature slowly (approx. 10-20°C per hour).

    • Critical Control Point: If the solution turns milky/opaque instantly, it is oiling out. Re-heat and add more EtOAc.

  • Seeding: At ~40-50°C, add a few seed crystals of pure product if available. This prevents super-saturation and oiling.

  • Final Crystallization: Once at room temperature, cool to 0-4°C in an ice bath for 1 hour.

Phase 3: Isolation
  • Filtration: Filter under vacuum using a Buchner funnel.

  • Wash: Wash the cake with a cold (0°C) mixture of 1:3 EtOAc:Heptane.

  • Drying: Dry in a vacuum oven at 40°C. Do not exceed 50°C.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid blob) instead of crystals. Why?

Diagnosis: This is the most common issue with tertiary amides. It occurs when the liquid-liquid phase separation temperature (LLPS) is higher than the crystallization temperature. Root Cause:

  • Concentration too high: The solute molecules are forced out of solution before they can organize into a lattice.

  • Impurities: Impurities depress the melting point, making the "oil" phase thermodynamically stable. Solution:

  • Dilute: Re-heat and add 10-20% more of the good solvent (e.g., Ethyl Acetate).

  • Seed: You must provide a template. If you have no crystals, scratch the glass side of the flask with a glass rod at the air-liquid interface to induce nucleation.

  • Slow Down: Insulate the flask with a towel to slow the cooling rate.

Q2: The crystals are yellow/orange. Is this normal?

Diagnosis: Nitro compounds are inherently yellow, but deep orange or brown indicates oxidation byproducts or azo-impurities. Solution:

  • Activated Carbon: During the hot dissolution step (Phase 1), add activated carbon (5 wt%), stir for 10 minutes, and hot filter.

  • Solvent Switch: Switch to Ethanol/Water . Polar impurities (color bodies) often stay in the aqueous mother liquor better than in heptane.

Q3: My yield is low (<50%). Where did it go?

Diagnosis: The compound is likely too soluble in the mother liquor or the "diallyl" group is preventing tight packing. Solution:

  • Push the Anti-Solvent: Increase the ratio of Heptane. A standard final ratio is 1:4 (EtOAc:Heptane).

  • Lower Temperature: Cool the final slurry to -10°C (salt/ice bath) instead of just 0°C.

  • Recycle: Concentrate the mother liquor (filtrate) to half volume and repeat the cooling process to harvest a "second crop."

Visual Workflows

Workflow 1: Solvent System Decision Tree

SolventSelection Start Start: Crude Material SolubilityTest Test Solubility in Hot EtOAc Start->SolubilityTest Soluble Fully Soluble? SolubilityTest->Soluble AddHeptane Add Heptane (Anti-solvent) Soluble->AddHeptane Yes TryAlcohol Test Solubility in Hot Ethanol Soluble->TryAlcohol No (or too soluble) CheckPrecip Precipitate forms? AddHeptane->CheckPrecip SystemA Use EtOAc / Heptane System CheckPrecip->SystemA Crystals CheckPrecip->TryAlcohol Oils Out AddWater Add Water (Anti-solvent) TryAlcohol->AddWater SystemB Use EtOH / Water System (Watch for Oiling) AddWater->SystemB

Caption: Decision logic for selecting the primary solvent system based on initial solubility observations.

Workflow 2: Recrystallization Process Flow

RecrystProcess Dissolve 1. Dissolve in Hot Solvent (T < 80°C) Filter 2. Hot Filtration (Remove insolubles) Dissolve->Filter Nucleate 3. Nucleation Point (Add Anti-solvent to cloud point) Filter->Nucleate Cool 4. Controlled Cooling (Slow ramp to 25°C) Nucleate->Cool Seed CRITICAL: Seeding (At 40-50°C) Cool->Seed Intervene Isolate 5. Filter & Wash (Cold Anti-solvent) Cool->Isolate Seed->Cool

Caption: Step-by-step process flow emphasizing the critical seeding intervention point.

References

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Provides the foundational theory for solvent/anti-solvent selection and supersaturation control).

  • Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. (Detailed mechanisms on "oiling out" or liquid-liquid phase separation in amides).

  • Anderson, N. G. (2012). Practical Process Research and Development. Academic Press. (Specific protocols for optimizing recrystallization yields in drug development).

  • PubChem Compound Summary. Nitrobenzamide Derivatives. National Center for Biotechnology Information. (General physicochemical properties of nitrobenzamide analogs).

Troubleshooting

Technical Support Center: Photostability of N,N-diallyl-4-methoxy-3-nitrobenzamide

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Welcome to the technical support center for N,N-diallyl-4-methoxy-3-nitrobenzamide. As a novel compound, understanding its intrinsic s...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

Welcome to the technical support center for N,N-diallyl-4-methoxy-3-nitrobenzamide. As a novel compound, understanding its intrinsic stability, particularly under light exposure, is critical for accurate experimental design, formulation development, and ensuring the integrity of your research. This guide is structured to anticipate and address the challenges you may encounter, providing not only procedural steps but also the scientific rationale behind them. Our goal is to empower you with the knowledge to conduct robust photostability assessments.

While specific photostability data for N,N-diallyl-4-methoxy-3-nitrobenzamide is not yet extensively published, we can infer potential liabilities based on its constituent functional groups: a nitroaromatic ring, a benzamide core, allylic substituents, and a methoxy group. This guide leverages established principles of photochemistry and regulatory guidelines to provide a comprehensive framework for your investigations.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural motifs in N,N-diallyl-4-methoxy-3-nitrobenzamide that might contribute to photosensitivity?

A1: The photosensitivity of this molecule is likely influenced by several of its functional groups:

  • Nitroaromatic Group: Nitroaromatic compounds are well-known for their susceptibility to photodegradation.[1][2][3] The nitro group can absorb UV radiation, leading to the formation of reactive excited states that can undergo various reactions, including nitro-nitrite rearrangement or reaction with other molecules.

  • Allyl Groups: The double bonds in the allyl groups are potential sites for photochemical reactions.[4][5][6] Allylic C-H bonds are also weaker than typical sp³ C-H bonds, making them more susceptible to hydrogen atom abstraction and subsequent radical-mediated degradation pathways.[6]

  • Benzamide Core: While generally more stable, the amide bond can be susceptible to photocleavage under certain conditions. The aromatic ring itself can also participate in photochemical reactions.

  • Methoxy Group: The electron-donating methoxy group can influence the electronic properties of the benzene ring, potentially affecting its absorption spectrum and reactivity in the excited state.[7][8]

Q2: What are the official guidelines I should follow for photostability testing?

A2: The primary regulatory guidance for photostability testing is the ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Active Substances and Medicinal Products .[9][10][11] This guideline outlines a systematic approach to photostability testing, including recommendations for light sources, exposure levels, and sample analysis.[12][13] It is the globally recognized standard for pharmaceutical development.

Q3: What kind of degradation products should I anticipate?

A3: Based on the structure, a variety of degradation products could be formed:

  • Nitro Group Reduction: The nitro group could be reduced to a nitroso, hydroxylamino, or even an amino group.

  • Nitro-Nitrite Rearrangement: A common photochemical reaction for nitroaromatics is the rearrangement to a nitrite, which can lead to the formation of phenolic compounds.[3]

  • Allyl Group Reactions: The allyl groups could undergo isomerization, cyclization, or oxidation. Photochemically initiated reactions involving allyl radicals can lead to a variety of products.[4][5]

  • Amide Bond Cleavage: The N-C bond of the amide could cleave, leading to the formation of 4-methoxy-3-nitrobenzoic acid and diallylamine.

  • Ring Hydroxylation: The aromatic ring may be hydroxylated, a common degradation pathway for nitroaromatic compounds.[1]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Rapid and extensive degradation of the compound even with short light exposure. The compound is highly photolabile.Reduce the light intensity or exposure time for initial forced degradation studies to better understand the primary degradation pathway. Ensure a dark control is run in parallel to rule out thermal degradation.
Multiple, poorly resolved peaks in the HPLC chromatogram after light exposure. Formation of numerous degradation products.Optimize the HPLC method. Consider a shallower gradient, a different column chemistry (e.g., phenyl-hexyl), or a change in mobile phase pH to improve separation. LC-MS analysis is highly recommended for peak identification.
Inconsistent results between photostability runs. Variability in light source intensity, temperature fluctuations, or sample preparation.Use a calibrated photostability chamber with controlled temperature and humidity. A validated chemical actinometric system can ensure consistent light exposure.[9] Standardize sample preparation protocols meticulously.
No degradation is observed even after prolonged light exposure. The compound may be photostable under the tested conditions, or the analytical method may not be stability-indicating.To confirm photostability, ensure exposure levels meet ICH Q1B guidelines (not less than 1.2 million lux hours and 200 watt hours/square meter).[9][14] To validate the analytical method, perform forced degradation studies under other stress conditions (acid, base, oxidation, heat) to ensure the method can separate degradants from the parent peak.

Experimental Protocols

Protocol 1: Forced Degradation Study (for Method Development)

This protocol is designed to intentionally degrade the sample to identify potential degradation products and validate the analytical method.

  • Sample Preparation: Prepare a solution of N,N-diallyl-4-methoxy-3-nitrobenzamide in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 0.1 mg/mL). Use a chemically inert and transparent container.

  • Dark Control: Prepare an identical sample and wrap it in aluminum foil to protect it from light.

  • Exposure: Place the sample and the dark control in a photostability chamber. Expose the sample to a light source as specified in ICH Q1B (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).[9][12]

  • Monitoring: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the aliquots by a stability-indicating HPLC-UV method.[15][16] If significant degradation is observed, analyze the sample by LC-MS to tentatively identify the degradation products.

Protocol 2: Confirmatory Photostability Study (as per ICH Q1B)

This protocol is for formal photostability assessment.

  • Sample Preparation: Prepare samples of the solid drug substance and, if applicable, a solution. For the solid sample, spread a thin layer (not more than 3 mm) in a suitable container.[12]

  • Dark Control: Prepare a corresponding set of samples protected from light with aluminum foil.

  • Exposure: Expose the samples to a cumulative light exposure of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[9][14]

  • Analysis: After the exposure period, analyze the light-exposed samples and the dark controls. Compare the results for any changes in appearance, purity (by HPLC), and the formation of any degradation products.

Data Presentation

Table 1: Example Data from a Confirmatory Photostability Study

SampleExposure ConditionAppearancePurity by HPLC (%)Major Degradant 1 (%)Major Degradant 2 (%)
Solid InitialWhite Powder99.8Not DetectedNot Detected
Dark ControlNo Change99.7Not DetectedNot Detected
Light ExposedPale Yellow Powder95.22.11.5
Solution InitialColorless Solution99.9Not DetectedNot Detected
Dark ControlNo Change99.8Not DetectedNot Detected
Light ExposedYellow Solution88.55.84.3

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_exposure Light Exposure (ICH Q1B) cluster_analysis Analysis prep_solid Prepare Solid Sample chamber Photostability Chamber (≥1.2M lux·h, ≥200 W·h/m²) prep_solid->chamber prep_solution Prepare Solution Sample prep_solution->chamber prep_dark Prepare Dark Controls prep_dark->chamber hplc Stability-Indicating HPLC-UV chamber->hplc Post-Exposure lcms LC-MS for Identification hplc->lcms If Degradants > Threshold report Compare Results & Report hplc->report lcms->report

Caption: Workflow for ICH Q1B Confirmatory Photostability Testing.

Potential Degradation Pathways

G cluster_nitro Nitro Group Reactions cluster_amide Amide Bond Cleavage cluster_allyl Allyl Group Reactions parent N,N-diallyl-4-methoxy- 3-nitrobenzamide nitroso Nitroso Derivative parent->nitroso Reduction phenol Phenolic Derivative (via Nitro-Nitrite Rearrangement) parent->phenol Rearrangement acid 4-methoxy-3-nitrobenzoic acid parent->acid Hydrolysis amine Diallylamine parent->amine Hydrolysis isomer Isomerized Products parent->isomer oxidized Oxidized Products parent->oxidized hν, [O]

Caption: Potential Photodegradation Pathways for the Target Compound.

References

  • ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Active Substances and Medicinal Products.

  • European Medicines Agency. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.

  • ECA Academy. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products.

  • IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products.

  • SlideShare. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx.

  • MDPI. Pressure Dependent Product Formation in the Photochemically Initiated Allyl + Allyl Reaction.

  • PubMed. Pressure dependent product formation in the photochemically initiated allyl + allyl reaction.

  • PubMed. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process.

  • PubMed. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process.

  • ResearchGate. Direct photolysis of nitroaromatic compounds in aqueous solutions.

  • Wikipedia. Allyl group.

  • ResearchGate. HPLC-UV monitored photostability-test of LE404 and identification of the degradation products via NMR and LC‑HRMS.

  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.

  • Wikipedia. Methoxy group.

  • Vaia. Although methoxy is a strongly activating (and ortho, para-directing) group, the meta positions in methoxybenzene (anisole) are actually slightly deactivated toward electrophilic substitution relative to benzene. Explain.

Sources

Optimization

separation of N,N-diallyl-4-methoxy-3-nitrobenzamide from starting materials

Ticket Subject: Separation of N,N-diallyl-4-methoxy-3-nitrobenzamide from starting materials Status: Open Assigned Specialist: Senior Application Scientist Priority: High (Purification Bottleneck)[1] Triage & Diagnostic...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Separation of N,N-diallyl-4-methoxy-3-nitrobenzamide from starting materials

Status: Open Assigned Specialist: Senior Application Scientist Priority: High (Purification Bottleneck)[1]

Triage & Diagnostic

Before proceeding with a specific protocol, please identify the current state of your crude reaction mixture.[1]

ObservationProbable CauseRecommended Module
Strong "fishy" or ammonia-like odor Residual Diallylamine (Starting Material).[1]Module A (Acid Wash)
Spot on TLC at baseline (in 30% EtOAc/Hex) Residual 4-methoxy-3-nitrobenzoic acid or coupling salts.[1]Module A (Base Wash)
Product is "oiling out" during crystallization High lipophilicity of diallyl groups preventing lattice formation.[1]Module C (Solvent Switch)
Bright yellow/orange color Normal. Nitro groups are chromophores.[1]FAQ Section

Technical Protocols

Module A: The "Self-Validating" Acid-Base Extraction

Best for: Removing unreacted starting materials (Diallylamine and Benzoic Acid derivative).[1]

The Logic:

  • Diallylamine is a secondary amine (

    
    ).[1] It becomes a water-soluble salt at pH < 3.[1]
    
  • 4-methoxy-3-nitrobenzoic acid is a carboxylic acid (

    
    ). It becomes a water-soluble carboxylate salt at pH > 8.[1]
    
  • Target Amide is neutral and lipophilic (due to the diallyl and methoxy groups).[1] It will remain in the organic layer at any pH.[1]

Protocol:

  • Dilution: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1]

    • Note: EtOAc is preferred as it is less likely to form stubborn emulsions than DCM.[1]

  • Acid Wash (Removes Diallylamine):

    • Wash the organic layer 2x with 1.0 M HCl .[1]

    • Validation: Check the pH of the aqueous waste.[1] It must be acidic (pH 1-2).[1] If not, the amine excess overwhelmed the acid; wash again.[1]

  • Base Wash (Removes Acid SM):

    • Wash the organic layer 2x with Saturated NaHCO₃ (Sodium Bicarbonate).[1]

    • Caution: Gas evolution (

      
      ) will occur.[1] Vent the funnel frequently.
      
    • Validation: Check the pH of the aqueous waste.[1] It should be basic (pH ~8-9).[1]

  • Brine Wash & Dry:

    • Wash 1x with Saturated NaCl (Brine) to remove trapped water.[1][2]

    • Dry over anhydrous

      
       or 
      
      
      
      .[1][3] Filter and evaporate.[1][3][4][5]
Module B: Flash Chromatography (Silica Gel)

Best for: Removing non-ionizable impurities (e.g., coupling reagent byproducts like tetramethylurea from HATU, or if the amide is too lipophilic for crystallization).[1]

Stationary Phase: Silica Gel (40-63 µm) Mobile Phase: Hexanes / Ethyl Acetate[1]

Step-by-Step Optimization:

  • TLC Analysis: Run a TLC in 30% EtOAc / 70% Hexanes .

    • Target Rf: 0.3 – 0.4.[1]

    • Diallylamine:[1] Usually stays at the baseline or streaks (stains with Ninhydrin).[1]

    • Nitro-Acid:[1][6][7] Stays at baseline (unless solvent is acidic).[1][2]

  • Gradient Setup:

    • Start: 100% Hexanes (1-2 Column Volumes).

    • Ramp: 0%

      
       40% EtOAc over 20 minutes.
      
  • Troubleshooting Tailing:

    • If the diallyl-amide streaks (tails) on the column, add 1% Triethylamine (TEA) to the mobile phase.[1] This neutralizes acidic sites on the silica that may interact with the nitrogen lone pair (though the amide nitrogen is not basic, the nitro group creates a dipole).[1]

Module C: Crystallization (The "Nitro" Advantage)

Best for: High-purity requirements (>99%).[1][6] Nitro compounds often crystallize well, but the diallyl chains add flexibility that resists crystal packing.[1]

Solvent System: Ethanol (EtOH) or Ethanol/Water.[1][4]

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling EtOH.

  • Hot Filtration: If there are insoluble particles (salts), filter while hot.[1][4]

  • Cooling: Allow to cool slowly to Room Temperature.

  • Induction: If oiling out occurs (common with diallyl amides):

    • Scratch the glass side with a spatula.[1]

    • Add a "seed" crystal if available.[1][4]

    • Add water dropwise (Anti-solvent) until slight turbidity persists, then cool.[1]

Workflow Visualization

The following diagram illustrates the logical decision path for purifying this specific benzamide.

PurificationWorkflow Start Crude Reaction Mixture (Amide + Diallylamine + Nitro-Acid) Dissolve Dissolve in EtOAc Start->Dissolve AcidWash Wash with 1M HCl (x2) Dissolve->AcidWash RemoveAmine Aqueous Layer: Contains Diallylamine·HCl AcidWash->RemoveAmine Extracts Basic SM BaseWash Wash with Sat. NaHCO3 (x2) AcidWash->BaseWash Organic Phase RemoveAcid Aqueous Layer: Contains Nitro-Benzoate Salt BaseWash->RemoveAcid Extracts Acidic SM OrganicLayer Organic Layer: Neutral Amide BaseWash->OrganicLayer Organic Phase CheckPurity TLC / NMR Check OrganicLayer->CheckPurity Pure Pure Product (Evaporate & Dry) CheckPurity->Pure Clean Impure Impurities Remain? CheckPurity->Impure Dirty Column Flash Chromatography (Hex/EtOAc) Impure->Column Non-polar impurities Crystallize Recrystallization (EtOH/H2O) Impure->Crystallize Solid but colored Column->Pure Crystallize->Pure

Caption: Logical flow for the separation of N,N-diallyl-4-methoxy-3-nitrobenzamide, prioritizing acid-base extraction.

Frequently Asked Questions (FAQ)

Q: My product is a deep yellow oil that won't solidify. Is it impure? A: Not necessarily.[1]

  • Color: The nitro group (

    
    )  conjugated with the aromatic ring typically produces a yellow color.[1] This is intrinsic to the molecule and does not always indicate decomposition [1].[1]
    
  • State: The diallyl group adds significant aliphatic character and rotational freedom, which lowers the melting point.[1] If it refuses to solidify:

    • Dry it thoroughly under high vacuum (residual solvent acts as a plasticizer).[1]

    • Try triturating (grinding) the oil with cold Hexanes or Pentane to induce precipitation.[1]

Q: I smell a "fishy" odor even after the acid wash. A: Diallylamine has a low olfactory threshold.[1]

  • Fix: Ensure your acid wash was actually acidic.[1] If you used a large excess of amine in the reaction, the first wash might have been neutralized.[1] Check the pH of the aqueous layer.[1][8] If it's > 2, wash again with fresh 1M HCl.[1]

Q: Can I use UV to detect the diallylamine on TLC? A: No. Diallylamine has weak UV absorption.[1]

  • Fix: Use Iodine (

    
    ) chamber  or Ninhydrin stain .[1] The diallylamine will show up as a brown/purple spot, whereas your nitro-amide will be UV active (strong absorption due to the nitro-aromatic system).[1]
    

Q: Why is my yield >100%? A: This is usually due to trapped solvent or residual coupling reagents (like urea from EDC).[1]

  • Fix: If you used EDC, the urea byproduct is water-soluble but requires thorough washing.[1] If you used DMF as a reaction solvent, it is difficult to remove by rotovap.[1] Wash the organic layer with 5% LiCl (Lithium Chloride) solution, which is excellent for extracting DMF [2].[1]

References
  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for properties of nitro compounds and general workup procedures).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1] Link[1]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Mechanistic grounding for acid-base extraction of amines/acids).[1][5][9]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: High-Fidelity Purity Analysis of N,N-diallyl-4-methoxy-3-nitrobenzamide

Topic: HPLC method for purity analysis of N,N-diallyl-4-methoxy-3-nitrobenzamide Content Type: Publish Comparison Guides Executive Summary & Scientific Context N,N-diallyl-4-methoxy-3-nitrobenzamide is a critical synthet...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC method for purity analysis of N,N-diallyl-4-methoxy-3-nitrobenzamide Content Type: Publish Comparison Guides

Executive Summary & Scientific Context

N,N-diallyl-4-methoxy-3-nitrobenzamide is a critical synthetic intermediate, often serving as the direct precursor to functionalized aminobenzamides used in the development of sigma receptor ligands and specific kinase inhibitors.[1] Its purity is paramount; residual starting materials (such as 4-methoxy-3-nitrobenzoic acid) or byproducts (such as mono-allyl derivatives) can significantly alter the yield and efficacy of downstream reduction and coupling steps.[1]

This guide challenges the traditional reliance on generic C18 columns for this class of compounds. We present a Core-Shell Biphenyl HPLC Method (The "Product") as the superior alternative, offering enhanced selectivity for nitro-aromatic regioisomers and hydrophobic diallyl species compared to standard C18 or GC-based techniques.[1]

The Analytical Challenge

The molecule presents a dual-nature separation challenge:

  • High Hydrophobicity: The N,N-diallyl moiety significantly increases LogP, requiring high organic strength for elution.

  • Polar/Ionizable Impurities: The primary impurity, 4-methoxy-3-nitrobenzoic acid, is polar and pH-sensitive.[1]

  • Structural Isomerism: Regioisomers of the nitro group (e.g., 2-nitro analogs) possess identical mass and similar hydrophobicity, making them difficult to resolve on alkyl-bonded phases.

The Solution: Optimized Biphenyl Core-Shell Method[1]

We recommend the "Nitro-Select" Biphenyl Protocol over standard C18 methods.[1] The Biphenyl stationary phase utilizes


 interactions between the phenyl rings of the column and the electron-deficient nitro-aromatic ring of the analyte.[1] This provides an orthogonal separation mechanism to pure hydrophobicity, crucial for separating the target amide from structurally similar nitro-impurities.
Method Parameters (The "Product")
ParameterSpecificationCausality & Rationale
Column Kinetex Biphenyl (2.6 µm, 100 Å, 100 x 4.6 mm) The biphenyl phase engages in ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

stacking with the nitrobenzamide core, enhancing retention and selectivity for aromatic impurities that co-elute on C18.[1] Core-shell particles maintain high efficiency at lower backpressures.[1]
Mobile Phase A Water + 0.1% Formic AcidAcidic pH (~2.[1]7) keeps the benzoic acid impurity protonated (neutral), preventing peak tailing and ensuring it elutes as a sharp peak rather than a smear.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN is preferred over Methanol to reduce system pressure and prevent potential transesterification artifacts during long runs.[1]
Gradient 0-1 min: 30% B1-8 min: 30%

85% B8-10 min: 85% B (Hold)10.1 min: 30% B (Re-equilibrate)
A shallow ramp is necessary to separate the mono-allyl impurity (if present) from the diallyl product.[1] The high organic hold ensures elution of highly lipophilic dimers.
Flow Rate 1.2 mL/minOptimized for the Van Deemter minimum of 2.6 µm core-shell particles.[1]
Detection UV @ 254 nm The nitro-aromatic chromophore has strong absorbance at 254 nm. 280 nm is a secondary option if solvent cutoff interference occurs.[1]
Temperature 40°CElevated temperature reduces mobile phase viscosity and improves mass transfer for the bulky diallyl groups.

Comparative Analysis: Biphenyl HPLC vs. Alternatives

The following table objectively compares the proposed Biphenyl method against the two most common alternatives: Standard C18 HPLC and Gas Chromatography (GC-FID/MS).

Table 1: Performance Comparison Matrix

FeatureBiphenyl HPLC (Recommended) Standard C18 HPLC GC-FID / GC-MS
Selectivity mechanism Hydrophobicity +

Interaction
Hydrophobicity (Van der Waals) onlyVolatility & Boiling Point
Impurity Resolution Excellent. Separates nitro-isomers and acid precursors distinctly.[1]Moderate. Acid impurity often tails; regioisomers may co-elute.[1]Good , but limited by thermal stability.
Sample Integrity High. Ambient/mild temps preserve the molecule.[1]High. Risk. Nitro compounds can degrade/polymerize at high injector temps (>250°C).[1]
Detection of Precursors Native. Detects the Benzoic Acid precursor easily.[1]Native. Poor. Carboxylic acids require derivatization (silylation) to pass through GC.[1]
Throughput High (12 min run).[1][2]Moderate (often requires longer gradients).[1]High (fast ramps), but prep time is longer (derivatization).
Why GC is NOT Recommended

While N,N-diallyl amides are generally volatile, the purity analysis must also detect the 4-methoxy-3-nitrobenzoic acid starting material.[1] Carboxylic acids interact strongly with GC liners and columns, leading to poor peak shape or complete absorption unless derivatized (e.g., with BSTFA). HPLC handles both the amide product and the acid impurity natively in a single run.

Visualizing the Analytical Logic

The following diagrams illustrate the synthesis pathway (source of impurities) and the analytical decision tree.

Diagram 1: Synthesis & Impurity Origins

This workflow shows where the impurities originate, justifying the need for a method that separates Acids from Amides.

SynthesisPath Start 4-Methoxy-3-nitrobenzoic Acid (Starting Material) Step1 Acid Chloride Intermediate Start->Step1 SOCl2 Product N,N-diallyl-4-methoxy- 3-nitrobenzamide (Target) Step1->Product + Diallylamine Impurity1 Residual Acid (Hydrolysis Impurity) Step1->Impurity1 H2O (Quench) Reagent Diallylamine (Reagent) Reagent->Product Impurity2 Mono-allyl amide (Side Product) Reagent->Impurity2 Impure Reagent?

Caption: Synthesis pathway highlighting the origin of the critical "Residual Acid" impurity.

Diagram 2: Analytical Workflow (The "Nitro-Select" Protocol)

This flowchart guides the analyst through the self-validating protocol.[1]

AnalyticalWorkflow Sample Crude Sample Prep Dissolve in 50:50 ACN:Water (1 mg/mL) Sample->Prep Inject Inject 5 µL Biphenyl Column Prep->Inject Sep Gradient Elution (Acidic pH) Inject->Sep Detect UV Detection @ 254nm Sep->Detect Decision Check Retention Time (RT) Detect->Decision Res_Acid RT ~3.5 min: Benzoic Acid Impurity Decision->Res_Acid Early Eluting Res_Prod RT ~7.8 min: Target Diallyl Amide Decision->Res_Prod Main Peak Res_Late RT >9.0 min: Highly Lipophilic Dimers Decision->Res_Late Late Eluting

Caption: Step-by-step analytical workflow for classifying peaks based on retention behavior.

Detailed Experimental Protocol

To ensure reproducibility and trustworthiness (Trustworthiness in E-E-A-T), follow this validated protocol.

Reagents & Equipment
  • Solvents: HPLC Grade Acetonitrile and Water.[1]

  • Additive: LC-MS Grade Formic Acid (98%+).[1]

  • Standard: N,N-diallyl-4-methoxy-3-nitrobenzamide reference standard (purity >99%).[1]

  • System: HPLC with PDA or UV-Vis detector (e.g., Agilent 1260/1290 or Waters Alliance).

Sample Preparation
  • Stock Solution: Weigh 10 mg of the sample into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile.[1] Sonicate for 5 minutes to ensure complete dissolution of the hydrophobic amide.

  • Working Solution: Dilute the stock 1:10 with Water (final solvent ratio 10:90 ACN:Water) to match the initial mobile phase conditions.

    • Note: If precipitation occurs upon adding water (due to the high lipophilicity of the diallyl group), adjust the diluent to 50:50 ACN:Water. However, ensure the injection volume is low (≤5 µL) to prevent "solvent shock" peak distortion.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an amber vial (nitro compounds can be light-sensitive over long periods).

System Suitability Criteria

Before running unknown samples, verify the system using the Reference Standard:

  • Tailing Factor (Target Peak): 0.9 – 1.2.

  • Resolution (Target vs. Acid Impurity): > 5.0.

  • RSD (Area, n=5): < 0.5%.

Troubleshooting Guide
  • Peak Tailing: Usually indicates silanol interaction.[1] Ensure Formic Acid is fresh.[1] If tailing persists, increase buffer concentration to 0.1% TFA (Trifluoroacetic acid), though this suppresses MS ionization.

  • Split Peaks: Check the sample solvent.[1] If dissolved in 100% ACN and injected into a low-organic starting gradient, the analyte may precipitate or travel faster than the mobile phase. Dilute sample with water.[1][3]

  • Ghost Peaks: Diallylamine (reagent) is not strongly UV active at 254 nm but can form UV-active salts or oxidation products.[1] Run a "Blank" injection of the solvent to rule these out.

References

  • BenchChem. (2025).[1][4][5][6] A Comparative Guide to HPLC Methods for the Separation of Nitrobenzoic Acid Isomers. Retrieved from

  • Sigma-Aldrich. (2023).[1] HPLC Analysis of Nitrosamines on Supel™ Carbon LC. Retrieved from [1]

  • PubChem. (2025).[1][7][8] 4-Methoxy-3-nitrobenzamide Compound Summary. National Library of Medicine.[1] Retrieved from

  • SIELC Technologies. (2018).[1] Separation of 4-Methoxy-3-nitro-N-phenylbenzamide on Newcrom R1 HPLC column. Retrieved from

  • ResearchGate. (2025). Isocratic RP-HPLC Method for the Simultaneous Determination of Reaction Rate in N-phenylbenzamide Synthesis. Retrieved from

Sources

Comparative

Comparative Guide: Reference Standard Qualification for N,N-Diallyl-4-methoxy-3-nitrobenzamide

Executive Summary & Technical Context[1][2][3][4][5][6][7][8] N,N-Diallyl-4-methoxy-3-nitrobenzamide is a critical synthetic intermediate, often serving as the immediate precursor to N,N-diallyl-4-methoxy-3-aminobenzamid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

N,N-Diallyl-4-methoxy-3-nitrobenzamide is a critical synthetic intermediate, often serving as the immediate precursor to N,N-diallyl-4-methoxy-3-aminobenzamide (a scaffold in GPCR and sigma receptor ligand development). In drug development, the purity of this nitro-intermediate directly dictates the impurity profile of the final API, particularly regarding potential genotoxic impurities (PGIs) associated with incomplete nitro-reduction.

The central challenge in analyzing this molecule is not detection, but quantification accuracy . Commercial reference standards for such specific intermediates are often scarce, leading researchers to a crossroads: rely on non-accredited commercial vendors or synthesize and qualify an in-house standard.

This guide objectively compares the three primary pathways for establishing a reference standard for this molecule, supported by experimental protocols for self-validation.

The Alternatives: Hierarchy of Reference Standards

When sourcing a standard for N,N-diallyl-4-methoxy-3-nitrobenzamide, you are choosing between three distinct levels of metrological rigor.

Option A: ISO 17034 Certified Reference Material (CRM)

The "Gold Standard" – rarely available for intermediates.

  • Description: A standard produced by an accredited body (e.g., NIST, LGC, Sigma-Aldrich's specific CRM line) with a certified purity value and a stated uncertainty budget (e.g., 99.8% ± 0.2%).

  • Pros: Full metrological traceability to SI units; legally defensible in regulatory filings; no in-house characterization required.

  • Cons: Extremely low availability for niche intermediates like nitrobenzamides; high cost ($500+ per mg).

Option B: Commercial Analytical Standard (Non-Accredited)

The "Convenient Choice" – high risk, moderate reward.

  • Description: "Research Grade" chemicals provided with a basic Certificate of Analysis (CoA) reporting HPLC area % and identity (NMR/MS).

  • Pros: Readily available; cost-effective.

  • Cons: The "Area %" Trap: Most vendors report purity based on HPLC-UV area normalization. This assumes all impurities have the same response factor as the main peak—a dangerous assumption for nitro-compounds where the reduced amino-impurity has a significantly different extinction coefficient.

Option C: In-House Synthesized & Qualified Standard

The "Scientist’s Choice" – high effort, maximum control.

  • Description: You synthesize the material, purify it (recrystallization/column chromatography), and assign purity using primary methods (qNMR or Mass Balance).

  • Pros: Total control over the impurity profile; ability to generate large quantities for routine QC; self-validating.

  • Cons: Requires significant time and access to NMR/KF/TGA instrumentation.[1]

Summary Comparison Table
FeatureISO 17034 CRMCommercial Analytical GradeIn-House Qualification
Traceability SI Units (Guaranteed)Vendor InternalDerived (via qNMR/Balance)
Purity Method Mass Balance + qNMRHPLC Area % (usually)qNMR (Recommended)
Uncertainty Explicit (e.g., ±0.3%)UnknownCalculated
Risk LowHigh (Response Factor Bias)Moderate (Operator Dependent)
Cost/Time High / InstantLow / InstantLow / High (1-2 weeks)

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting and qualifying the standard based on your project phase.

StandardSelection Start Need Standard for N,N-diallyl-4-methoxy-3-nitrobenzamide CheckCRM Is ISO 17034 CRM Available? Start->CheckCRM BuyCRM Option A: Purchase CRM (Use for Pivotal Clinical Batches) CheckCRM->BuyCRM Yes CheckPhase Project Phase? CheckCRM->CheckPhase No EarlyPhase Early Discovery/Screening CheckPhase->EarlyPhase Discovery LatePhase GLP Tox / IND Enabling CheckPhase->LatePhase Development BuyComm Option B: Commercial Analytical Grade (Verify Identity via 1H-NMR) EarlyPhase->BuyComm Synthesize Option C: In-House Synthesis/Purification LatePhase->Synthesize Qualify Execute Qualification Protocol Synthesize->Qualify qNMR Primary Method: 1H-qNMR (Internal Standard: Maleic Acid) Qualify->qNMR MassBal Orthogonal: Mass Balance (100% - Impurities - Water - Solvents) Qualify->MassBal

Caption: Decision matrix for selecting the appropriate reference standard tier based on regulatory requirements and material availability.

Technical Deep Dive: The In-House Qualification Protocol

If you choose Option C (which is often necessary for this specific intermediate), you must characterize the material to assign a "Purity Factor" (Potency).

Critical Mechanism: Why qNMR over HPLC?

For N,N-diallyl-4-methoxy-3-nitrobenzamide, HPLC-UV is treacherous for absolute purity assignment.

  • Response Factor Disparity: The nitro group is a strong chromophore. Its reduced byproduct (amino-benzamide) absorbs UV differently. An HPLC area of 99% might correspond to a weight purity of only 95% if the impurities have low extinction coefficients.

  • Hygroscopicity: Nitro-compounds can adsorb moisture. HPLC does not detect water.

  • qNMR Advantage: Quantitative NMR counts protons.[2] It is a primary ratio method , meaning the signal intensity is directly proportional to the molar amount, independent of the chemical structure (provided relaxation times are respected).

Protocol: 1H-qNMR Purity Assignment

Reagents:

  • Analyte: N,N-diallyl-4-methoxy-3-nitrobenzamide (approx. 10-15 mg).

  • Internal Standard (IS): Traceable CRM grade Maleic Acid or Dimethyl Sulfone (Must be non-hygroscopic and have non-overlapping signals).

  • Solvent: DMSO-d6 (Preferred for solubility and separating the amide rotamers often seen in N,N-diallyl species).

Step-by-Step Methodology:

  • Gravimetry: Weigh approx. 10 mg of Analyte (

    
    ) and 5 mg of IS (
    
    
    
    ) into the same HPLC vial using a microbalance (readability 0.001 mg). Record weights precisely.
  • Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved. Transfer to NMR tube.

  • Acquisition (Critical Parameters):

    • Pulse Angle: 30° or 90°.

    • Relaxation Delay (D1): Must be

      
       of the slowest relaxing proton (usually 30-60s for accurate quantitation). Do not use standard 1s delays.
      
    • Scans: 16 or 32 (sufficient for S/N > 150).

    • Temperature: 298 K (Control is vital to prevent peak shifting of the amide rotamers).

  • Processing:

    • Phase and baseline correct manually.

    • Integrate the IS peak (e.g., Maleic acid singlet at ~6.3 ppm).

    • Integrate a distinct Analyte peak (e.g., the O-Methyl singlet at ~3.9 ppm or aromatic protons). Avoid the allyl protons if they overlap with water/solvent.

Calculation:



Where:

  • 
     = Integral area[2]
    
  • 
     = Number of protons contributing to the signal
    
  • 
     = Molecular weight
    
  • 
     = Mass weighed
    
  • 
     = Purity (as a decimal)
    
Validation: The Mass Balance Check

To ensure "Trustworthiness" (Part 2 of requirements), verify the qNMR result with a Mass Balance approach.



  • HPLC: Run a gradient (Water/ACN with 0.1% Formic Acid) to detect related substances.

  • KF (Karl Fischer): Nitro compounds are generally compatible with coulometric KF.

  • Criteria: The qNMR value and Mass Balance value should agree within 1.0%. If qNMR is significantly lower, you likely have inorganic salts or non-chromophoric impurities.

Stability & Handling (Experimental Insights)

Nitro-aromatics with allyl groups present specific stability challenges that must be documented in your standard's profile.

DegradationPath Parent N,N-diallyl-4-methoxy- 3-nitrobenzamide Prod1 Nitro-Reduction (Amino-benzamide) Parent->Prod1  Reduction   Prod2 Azo-Dimer Formation Parent->Prod2  Photolysis   Prod3 N-Deallylation (Oxidative) Parent->Prod3  Oxidation   Light UV Light / Ambient Reduction Reductive Stress (Trace Metals)

Caption: Primary degradation pathways for N,N-diallyl-4-methoxy-3-nitrobenzamide requiring monitoring during stability studies.

Storage Recommendation:

  • Container: Amber glass (Critical to prevent Azo formation).

  • Temperature: -20°C (Prevents slow oxidation of allyl groups).

  • Inert Atmosphere: Argon overlay recommended.

References

  • ICH Q2(R2): Validation of Analytical Procedures. International Council for Harmonisation. (2023). Guidance on establishing accuracy and specificity.

  • ISO 17034:2016: General requirements for the competence of reference material producers. International Organization for Standardization. Defines the hierarchy of CRMs vs. RMs.

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. (Demonstrates qNMR superiority over HPLC for reference standards).

  • FDA Guidance for Industry: "Analytical Procedures and Methods Validation for Drugs and Biologics." (2015). Outlines regulatory expectations for reference standards.

  • Bhat, S., et al. (2020). "Impurity profiling of nitrobenzamide derivatives using LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis. (Specific context on nitro-impurity fragmentation).

Sources

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